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Abstract

Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate with unique
physicochemical and physiological properties that make it a subject of increasing interest in the
pharmaceutical and food industries. This technical guide provides an in-depth overview of the
core physicochemical properties of Isomaltulose hydrate (also known by the trade name
Palatinose™). It is intended to serve as a comprehensive resource for researchers, scientists,
and drug development professionals, offering detailed data, experimental methodologies, and
visual representations of key processes. This document summarizes quantitative data in
structured tables, details experimental protocols for property determination, and includes
diagrams for metabolic pathways and experimental workflows to facilitate a thorough
understanding of this functional carbohydrate.

Chemical and Physical Properties

Isomaltulose hydrate is a white, crystalline substance with a mild, natural sweetness,
approximately 42-50% that of sucrose, and no aftertaste.[1][2][3] It is a reducing sugar
composed of glucose and fructose linked by an a-1,6-glycosidic bond.[4][5] This structural
difference from sucrose's a-1,2 linkage is responsible for many of its distinct properties.

General Properties
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The fundamental chemical and physical characteristics of Isomaltulose hydrate are
summarized in the table below.

Property Value References

) 6-0O-a-D-glucopyranosyl-D-
Chemical Name
fructofuranose monohydrate

Palatinose hydrate,
Synonyms
Isomaltulose monohydrate

58024-13-8 (monohydrate),
13718-94-0 (anhydrous)

CAS Number

C12H22011-H20 (as
Molecular Formula

monohydrate)
Molecular Weight 360.31 g/mol (monohydrate)
Appearance White to light yellow crystalline
powder
Sweetness ~50% of sucrose
Melting Point 122-128 °C
Density (Predicted) 1.69 + 0.1 g/cm3
Optical Rotation [a]D2° +96° to +101° (c=1-4, H20)
Caloric Value 4 kcallg

Solubility

Isomaltulose hydrate is soluble in water, with its solubility increasing with temperature. It is
insoluble in ethanol.
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Solvent Solubility Temperature References

Soluble, increases
Water ) 25°C
with temperature

DMSO 68 mg/mL 25°C

Ethanol Insoluble 25°C

Stability and Hygroscopicity

A key feature of Isomaltulose is its high stability under acidic and thermal conditions, which is
attributed to the stable a-1,6-glycosidic bond. Unlike sucrose, it does not readily hydrolyze in
acidic environments and does not participate in the Maillard reaction. Isomaltulose exhibits low
hygroscopicity (moisture absorption), which makes it a free-flowing powder that resists lumping.
When mixed with citric acid, its hygroscopicity shows minimal increase, in contrast to sucrose.

Experimental Protocols

This section details the methodologies for determining key physicochemical and physiological
properties of Isomaltulose hydrate.

Determination of Crystal Structure and Thermal
Properties

2.1.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic structure of a
crystalline solid.

¢ Principle: A single crystal of Isomaltulose hydrate is mounted and irradiated with a
monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to
determine the unit cell dimensions, space group, and atomic coordinates.

o Sample Preparation: Single crystals suitable for diffraction are grown from a supersaturated
solution (e.g., water-ethanol mixture) by slow evaporation.
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e Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source
(e.g., Cu Ka or Mo Ka) and a detector is used.

o Data Analysis: The diffraction data is processed to solve and refine the crystal structure,
revealing details about molecular conformation, hydrogen bonding, and crystal packing.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase
transitions.

Principle: The difference in the amount of heat required to increase the temperature of the
Isomaltulose hydrate sample and a reference is measured as a function of temperature.

o Sample Preparation: A small, accurately weighed amount of the powdered sample (typically
2-5 mg) is hermetically sealed in an aluminum pan.

e Instrumentation: A differential scanning calorimeter is used. The sample is heated at a
constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

o Data Analysis: The melting point is determined from the peak of the endothermic event on
the DSC thermogram.

Measurement of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the
surrounding environment.

e Principle: The moisture sorption isotherm is determined by measuring the change in mass of
the sample at various controlled relative humidity (RH) levels at a constant temperature.

 Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a Hygroscopicity Tandem
Differential Mobility Analyzer (HTDMA) can be used. Alternatively, the sample can be placed
in desiccators containing saturated salt solutions to create environments of known RH.

e Procedure (Static Method):

o Pre-dry the Isomaltulose hydrate sample to a constant weight.
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o Place known weights of the dried sample in open containers.

o Store the containers in desiccators with different saturated salt solutions, each providing a
specific RH.

o Monitor the weight of the samples periodically until they reach equilibrium (constant
weight).

o The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry
solid at each RH.

Determination of Glycemic Index (Gl)

The Gl is a relative ranking of carbohydrates in foods according to how they affect blood
glucose levels.

e Principle: The incremental area under the blood glucose response curve (IAUC) after
consuming a test food containing a specific amount of carbohydrate is compared to the iAUC
after consuming the same amount of a reference carbohydrate (glucose).

e Protocol Overview (Human Study):
o Subjects: Recruit healthy adult volunteers (typically 10 or more).
o Protocol: Subjects undergo testing on separate occasions after an overnight fast.

o Test Meals: On one occasion, subjects consume a solution of Isomaltulose providing 50g
of available carbohydrate. On another occasion, they consume a solution containing 50g
of glucose (reference).

o Blood Sampling: Finger-prick blood samples are taken at baseline (fasting) and at regular
intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.

o Analysis: Blood glucose concentration is measured for each sample. The IAUC is
calculated for both Isomaltulose and the glucose reference. The Gl is then calculated as:
Gl = (IAUC of Isomaltulose / iIAUC of Glucose) x 100
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In Vitro Assessment of Non-Cariogenicity

In vitro oral biofilm models are used to assess the potential of a carbohydrate to cause dental
caries.

o Principle: A biofilm of cariogenic bacteria (e.g., Streptococcus mutans) is grown on a surface
mimicking a tooth (e.g., bovine enamel slab). The biofilm is then exposed to the test
carbohydrate, and the resulting acid production (pH drop) and demineralization are
measured.

e Protocol Overview:

o Biofilm Formation:S. mutans is cultured on sterilized bovine enamel slabs in a suitable
growth medium. The slabs are often pre-treated with saliva to form an acquired pellicle.

o Carbohydrate Exposure: The mature biofilms are intermittently exposed to solutions of
Isomaltulose, a positive control (e.g., 10% sucrose), and a negative control (e.g., saline).

o pH Measurement: The pH of the culture medium or directly within the biofilm is monitored
over time to assess acid production.

o Demineralization Analysis: After the exposure period, the enamel slabs are analyzed for
demineralization, typically by measuring the change in surface microhardness (e.g., using
a Knoop hardness tester) or by quantifying mineral loss.

Signaling Pathways and Metabolic Fate

Isomaltulose does not activate intracellular signaling pathways in the manner of a bioactive
drug. Its primary biological effect is metabolic, stemming from its slow rate of digestion and
absorption.

Digestion and Absorption Pathway

The digestion of Isomaltulose occurs in the small intestine, catalyzed by the sucrase-
iIsomaltase enzyme complex located on the brush border of enterocytes. However, the a-1,6-
glycosidic bond in Isomaltulose is hydrolyzed much more slowly than the a-1,2 bond in
sucrose. This slow cleavage results in a gradual release of glucose and fructose into the
bloodstream.
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Digestion and absorption of Isomaltulose in the small intestine.

This slow and sustained release of monosaccharides leads to a lower and more stable blood
glucose and insulin response compared to sucrose.

Experimental and Logical Workflows
Workflow for Glycemic Index Determination

The standardized process for determining the Glycemic Index in human subjects involves
several key steps, from subject preparation to data analysis.
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Standardized workflow for determining the Glycemic Index of Isomaltulose.
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Workflow for In Vitro Dental Caries Model

This workflow outlines the process of evaluating the cariogenic potential of Isomaltulose using
a static oral biofilm model.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Prepare & Sterilize
Bovine Enamel Slabs

:

Form Acquired Pellicle
(Saliva Treatment)

Y

Inoculate with
Streptococcus mutans

:

Incubate to Grow
Mature Biofilm

Intermittent Exposure
to Test Solutions

Saline
(Negative Control)

Sucrose Solution

Esomaltulose SolutlorD (Positive Control)
Monitor pH of Measure Final
Culture Medium Surface Microhardness

Compare pH Drop &
Change in Hardness

Click to download full resolution via product page

Workflow for assessing the cariogenic potential of Isomaltulose.

© 2025 BenchChem. All rights reserved.

10/12 Tech Support


https://www.benchchem.com/product/b15380426?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Isomaltulose hydrate possesses a distinct set of physicochemical properties, including high
thermal and acid stability, low hygroscopicity, and a unique metabolic profile characterized by
slow digestion and a low glycemic response. These characteristics, substantiated by the
experimental methodologies outlined in this guide, make it a versatile ingredient for various
applications in the pharmaceutical and food science sectors. The provided data and workflows
offer a foundational resource for professionals engaged in research and development involving
this functional carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15380426?utm_src=pdf-body
https://www.benchchem.com/product/b15380426?utm_src=pdf-custom-synthesis
https://glycodata.org/GDD_DB/hygroscopicity/
https://www.quora.com/Hygroscopy-How-is-the-hygroscopicity-of-a-substance-determined-chemically-What-makes-some-substances-more-hygroscopic-than-others
https://www.beneo.com/human-nutrition/human-nutrition-products/functional-carbohydrates/palatinose/the-science-behind
https://en.wikipedia.org/wiki/Isomaltulose
https://www.researchgate.net/figure/Apparent-viscosity-of-different-osmotic-solutions-at-a-22C-and-b-40C-The-solid_fig1_351550396
https://www.benchchem.com/product/b15380426#what-are-the-physicochemical-properties-of-isomaltulose-hydrate
https://www.benchchem.com/product/b15380426#what-are-the-physicochemical-properties-of-isomaltulose-hydrate
https://www.benchchem.com/product/b15380426#what-are-the-physicochemical-properties-of-isomaltulose-hydrate
https://www.benchchem.com/product/b15380426#what-are-the-physicochemical-properties-of-isomaltulose-hydrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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